![molecular formula C24H22FN5O5S B2559398 N-(2,5-dimethoxyphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852170-32-2](/img/structure/B2559398.png)
N-(2,5-dimethoxyphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Description
N-(2,5-dimethoxyphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H22FN5O5S and its molecular weight is 511.53. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis Applications
Research has explored the use of related compounds in radiosynthesis for imaging purposes. A study by Dollé et al. (2008) focused on the synthesis of a compound for positron emission tomography (PET) imaging of the translocator protein (18 kDa). This study highlights the potential of such compounds in radiotracer development, crucial for neuroimaging and studying neuroinflammatory processes.
Neuroinflammation Imaging
A series of pyrazolo[1,5-a]pyrimidines, related to the compound , were synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. Damont et al. (2015) in their study published in the Journal of Medicinal Chemistry Damont et al. (2015) showcased the potential of these compounds in PET imaging for neuroinflammation, underlining their significance in neurology research.
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds using similar structures has been a focus in several studies. Abu‐Hashem et al. (2020) discussed the synthesis of various heterocyclic compounds, such as benzodifuranyl and oxadiazepines, from related compounds, highlighting their potential in developing new pharmaceuticals and in the field of organic chemistry (Abu‐Hashem et al., 2020).
Application in Organic Synthesis
Studies like the one conducted by Chikaoka et al. (2003) have explored the utility of related compounds in organic synthesis. Their research delved into the oxidative radical cyclization of alpha-(Methylthio)acetamides, leading to the formation of complex organic structures like erythrinanes, demonstrating the applicability of such compounds in advanced organic synthesis processes (Chikaoka et al., 2003).
Molecular Docking and Pharmacological Evaluation
In the field of pharmacology, studies such as the one by Severina et al. (2020) have utilized related compounds for molecular docking and pharmacological evaluation, particularly in the development of anticonvulsant agents. This demonstrates the compound's relevance in drug discovery and pharmacological research (Severina et al., 2020).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O5S/c1-29-21-19(23(32)30(2)24(29)33)22(28-20(27-21)13-5-7-14(25)8-6-13)36-12-18(31)26-16-11-15(34-3)9-10-17(16)35-4/h5-11H,12H2,1-4H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMDWGNBQYXMBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4=C(C=CC(=C4)OC)OC)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide |
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